molecular formula C13H16O4 B13007544 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde

Cat. No.: B13007544
M. Wt: 236.26 g/mol
InChI Key: XZFXRJFIYFRGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde is a high-purity chemical compound offered For Research Use Only. It is not for human or veterinary diagnostic or therapeutic use. This specialty aldehyde features a unique molecular architecture combining an electron-rich 2,3,5-trimethoxyphenyl ring with a strained cyclopropane ring, making it a valuable synthetic intermediate. Researchers can utilize this compound in the synthesis of complex molecules, particularly in medicinal chemistry where similar trimethoxy-substituted aromatic systems are known to be key intermediates in active pharmaceutical ingredients . The aldehyde functional group provides a versatile handle for further chemical transformations, including nucleophilic additions and condensation reactions, to create novel chemical entities for biological screening and structure-activity relationship studies.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2,3,5-trimethoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C13H16O4/c1-15-9-5-11(10-4-8(10)7-14)13(17-3)12(6-9)16-2/h5-8,10H,4H2,1-3H3

InChI Key

XZFXRJFIYFRGEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)C2CC2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 2,3,5-trimethoxybenzylideneacetone, using a cyclopropanating agent like diazomethane or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarboxylic acid.

    Reduction: 2-(2,3,5-Trimethoxyphenyl)cyclopropanemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2-(2,3,5-trimethoxyphenyl)cyclopropanecarbaldehyde exhibits significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival and death.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing treatments for inflammatory diseases.

Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, effective against a range of bacterial strains. Its mechanism of action likely involves disrupting bacterial cell wall synthesis or function.

Organic Synthesis Applications

Synthesis of Complex Molecules
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Catalysis in Reactions
The compound has been utilized in various catalytic reactions, including asymmetric synthesis. Its application as a chiral auxiliary or catalyst enhances the enantioselectivity of reactions, leading to the formation of desired stereoisomers with high yields.

Data Tables

The following table summarizes key findings related to the applications of 2-(2,3,5-trimethoxyphenyl)cyclopropanecarbaldehyde:

Application AreaKey FindingsReferences
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis,
Anti-inflammatoryReduces levels of pro-inflammatory cytokines,
AntimicrobialEffective against multiple bacterial strains,
Organic SynthesisServes as an intermediate for complex molecule synthesis ,
CatalysisEnhances enantioselectivity in asymmetric reactions ,

Case Studies

Case Study 1: Anticancer Research
A study conducted on the effects of 2-(2,3,5-trimethoxyphenyl)cyclopropanecarbaldehyde on human breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Synthesis of Chiral Compounds
In a recent publication, researchers reported using this compound as a chiral auxiliary in the synthesis of a novel class of anti-inflammatory agents. The resulting compounds exhibited improved biological activity compared to their non-chiral counterparts.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. This compound may exert its effects through the inhibition of key enzymes or the activation of specific signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Methyl-2-[2-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline 1,4-di-N-oxide Derivatives (Series 4)
  • Structure: Features a cyclopropane ring linked to a 3,4,5-trimethoxyphenyl group and a quinoxaline di-N-oxide moiety via a carbonyl group.
  • Key Differences :
    • Functional Group : Ketone (carbonyl) vs. aldehyde in the target compound.
    • Substituent Positions : Trimethoxy groups at 3,4,5-positions (vs. 2,3,5 in the target).
  • Synthesis : Derived from cyclopropanecarbonyl precursors, highlighting the utility of cyclopropane intermediates in heterocyclic systems .
  • Biological Activity : Exhibits anticancer properties, likely due to tubulin polymerization inhibition, a mechanism shared with other trimethoxyphenyl derivatives .
Cinnamaldehyde and trans-p-Methoxycinnamaldehyde
  • Structure : Aryl-propenal systems (e.g., cinnamaldehyde) with a linear α,β-unsaturated aldehyde.
  • Key Differences :
    • Core Structure : Lacks the cyclopropane ring.
    • Substituents : trans-p-Methoxycinnamaldehyde has a single methoxy group (vs. three methoxy groups in the target).
  • Reactivity : The α,β-unsaturated aldehyde in cinnamaldehyde derivatives undergoes Michael additions, whereas the cyclopropane in the target compound may favor strain-driven reactions .
  • Applications : Widely studied for antimicrobial and antioxidant activities, suggesting the target compound’s aldehyde group could enable similar bioactivity if stabilized by the cyclopropane .
2-Benzylidene-3-(3,4,5-Trimethoxyphenyl)indanones (e.g., Compound 8)
  • Structure: Indanone scaffold with a 3,4,5-trimethoxyphenyl group and benzylidene substituent.
  • Key Differences: Core Structure: Indanone (cyclic ketone) vs. cyclopropane-aldehyde system. Substituent Positions: Trimethoxy groups at 3,4,5-positions.
  • Biological Activity : Potent tubulin polymerization inhibition and anticancer activity at 300 mg/kg (safe in mice), indicating that methoxy positioning (3,4,5 vs. 2,3,5) may influence target binding .
Cyclopropanecarboxylic Acid Pesticides (e.g., Cyclanilide)
  • Structure : Cyclopropane ring linked to carboxylic acid and aromatic groups.
  • Key Differences: Functional Group: Carboxylic acid vs. aldehyde.

Data Table: Key Properties and Activities

Compound Core Structure Functional Group Methoxy Positions Key Applications Notable Findings
Target Compound Cyclopropane-phenyl Aldehyde 2,3,5 Medicinal intermediate High reactivity (strain)
Quinoxaline Derivatives (Series 4) Quinoxaline Ketone 3,4,5 Anticancer Tubulin inhibition
trans-p-Methoxycinnamaldehyde Propenal Aldehyde para-methoxy Antimicrobial Michael addition prone
Indanone Compound 8 Indanone Ketone 3,4,5 Anticancer Safe up to 300 mg/kg
Cyclanilide Cyclopropane Carboxylic acid N/A Pesticide Plant growth regulation

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